tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate
Description
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is a carbamate derivative featuring a tetrahydrofuran (oxane) ring substituted with a hydroxyl group at the 4-position. The carbamate group is further functionalized with a tert-butyl and methyl moiety. Key structural attributes include:
- Oxane ring: A five-membered oxygen-containing heterocycle, contributing to conformational rigidity.
- Hydroxyl group: Positioned at the 4-carbon of the oxane ring, enabling hydrogen bonding and influencing solubility.
- Carbamate protection: The tert-butyl group serves as a common protecting group in organic synthesis, enhancing stability during reactions .
The hydroxyl group’s presence makes this compound a candidate for further derivatization, such as oxidation or esterification.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13(4)9-12(15)5-7-16-8-6-12/h15H,5-9H2,1-4H3 |
InChI Key |
TYYRQNDOBICNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CCOCC1)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Phenyl-N-methyl Urethane Intermediate
- Reactants: Methylamine and diphenyl carbonate.
- Reaction Conditions: Liquid phase, temperature range 20–80 °C, atmospheric to slight pressure.
- Molar Ratio: Methylamine to diphenyl carbonate approximately 0.8:1 to 1:1, with 1:1 being optimal.
- Mechanism: Nucleophilic attack of methylamine on diphenyl carbonate yields phenyl-N-methyl urethane and phenol as a byproduct.
$$
\text{Diphenyl carbonate} + \text{Methylamine} \rightarrow \text{Phenyl-N-methyl urethane} + \text{Phenol}
$$
- Reactor Type: Continuous stirred tank reactor or tubular reactor with continuous feed and product removal.
- Reaction Medium: The reaction mixture itself is recycled as the solvent to maintain homogeneity and reduce waste.
- Conversion and Selectivity: Diphenyl carbonate conversion >98%, phenyl-N-methyl urethane selectivity >99% (molar basis).
- Side Reactions: At temperatures >80 °C, formation of N,N'-dimethylurea may increase, reducing yield.
Step 2: Thermal Decomposition to Generate Methyl Isocyanate
- Process: Phenyl-N-methyl urethane undergoes thermal decomposition at elevated temperatures (180–220 °C) and reduced pressure (200 mmHg to atmospheric).
- Outcome: Phenyl-N-methyl urethane decomposes into methyl isocyanate (gaseous phase) and phenol.
- Separation: The gas stream containing methyl isocyanate is separated from the liquid phase containing phenol and unreacted urethane.
- Recycling: Unreacted phenyl-N-methyl urethane is recycled back to the reactor to maximize conversion.
- Selectivity: Methyl isocyanate yield >98% (molar basis).
- Reactor: Stirred reactor equipped with fractional distillation or packed column for efficient separation.
Step 3: Carbamate Formation by Reaction with Substituted Phenol or Hydroxy Compound
- Reactants: Methyl isocyanate (from Step 2) and substituted phenol or hydroxy compound (in this case, 4-hydroxyoxan-4-ylmethyl derivative).
- Solvent: Inert organic solvent (e.g., benzene, dioxane) to dissolve reactants.
- Catalyst: Basic catalyst to promote carbamate formation.
- Temperature: 0–50 °C to control reaction rate and avoid side reactions.
- Reaction: Methyl isocyanate reacts with the hydroxy group of the substituted phenol or hydroxyoxane derivative to form the N-methyl carbamate.
$$
\text{ROH} + \text{CH}3\text{NCO} \xrightarrow{\text{Base catalyst}} \text{ROCONHCH}3
$$
where ROH represents the substituted phenol or hydroxyoxane moiety.
- Product Isolation: The carbamate product is recovered by standard separation techniques such as crystallization or extraction.
Reaction Scheme Summary
| Step | Reactants | Conditions | Products | Notes |
|---|---|---|---|---|
| 1 | Methylamine + Diphenyl carbonate | 20–80 °C, liquid phase, 1:1 mol ratio | Phenyl-N-methyl urethane + Phenol | Continuous reactor, high conversion |
| 2 | Phenyl-N-methyl urethane | 180–220 °C, 200 mmHg–1 atm | Methyl isocyanate (gas) + Phenol | Thermal decomposition, gas-liquid separation |
| 3 | Methyl isocyanate + 4-hydroxyoxan-4-ylmethyl compound | 0–50 °C, inert solvent, base catalyst | tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate | Carbamate formation, product isolation |
Analytical and Research Findings
- Conversion Efficiency: The continuous flow method achieves >98% conversion of diphenyl carbonate with minimal side products.
- Safety Improvement: In situ generation and immediate consumption of methyl isocyanate significantly reduce hazards associated with storage and handling.
- Catalyst Role: Basic catalysts (e.g., tertiary amines) enhance carbamate formation rates and selectivity.
- Temperature Control: Maintaining lower temperatures in Step 3 avoids polymerization or degradation of methyl isocyanate and carbamate products.
- Recycling: Unreacted intermediates are efficiently recycled to improve overall yield and reduce waste.
Notes on Specificity to 4-Hydroxyoxan-4-yl Substituent
While the general method applies broadly to substituted phenols and hydroxy compounds, the presence of the cyclic 4-hydroxyoxan-4-yl moiety requires:
- Careful control of solvent polarity to maintain solubility.
- Mild reaction conditions to preserve the oxane ring integrity.
- Possibly modified catalyst loading to accommodate steric hindrance around the hydroxy group.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Functional Group and Reactivity Comparisons
Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to the amino-substituted analog (). However, the amino group’s basicity allows for protonation under acidic conditions, enabling selective reactivity in coupling reactions .
Aromatic vs. Aliphatic Systems :
- The aromatic fluoro-hydroxyphenyl analog () exhibits UV-vis activity and rigidity, contrasting with the aliphatic oxane ring’s flexibility. Aromatic systems are more prone to electrophilic substitution, whereas oxane rings favor nucleophilic reactions at the hydroxyl site .
Electron-Withdrawing vs. Electron-Donating Substituents: The cyano group () withdraws electron density, reducing the carbamate’s nucleophilicity compared to the hydroxyl group’s electron-donating nature. This difference impacts stability in acidic or oxidizing environments .
Heteroaromatic Moieties :
- The chloropyrimidine derivative () engages in π-π interactions, making it suitable for coordination chemistry or drug design. In contrast, the oxane ring’s oxygen atom may participate in dipole-dipole interactions .
Biological Activity
Tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is a synthetic organic compound with the molecular formula . This compound belongs to the carbamate class, characterized by its unique oxan ring structure, which influences its biological activity and potential applications in medicinal chemistry and enzymatic studies.
The compound's structure includes a tert-butyl group, a hydroxylated oxan moiety, and a carbamate functional group. The presence of the oxan ring imparts distinct chemical properties that can affect its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through covalent bonding and non-covalent interactions. The carbamate moiety can form bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This mechanism is crucial in exploring its role as a biochemical probe or inhibitor in various enzymatic reactions.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in neuroprotection and enzyme inhibition. Its potential as a therapeutic agent is being investigated in the context of neurodegenerative diseases, such as Alzheimer's disease.
Case Studies
- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, related compounds demonstrated the ability to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathology of Alzheimer's disease .
- Inhibition of Amyloidogenesis : Research has highlighted the ability of structurally related compounds to inhibit Aβ aggregation significantly. For example, one study reported an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting that similar mechanisms could be expected from this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other carbamates.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate | Protective group for amines |
| Tert-butyl N-methylcarbamate | Methylated carbamate | Different reactivity profile |
| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | Cyclohexyl derivative | Similar protective properties |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous carbamates are prepared by reacting tert-butyl carbamate derivatives with hydroxyl- or amine-containing intermediates under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF . Optimization involves adjusting stoichiometry, temperature (often 0–60°C), and purification via column chromatography or recrystallization . The 4-hydroxyoxan-4-yl group may require protection (e.g., silylation) to prevent undesired side reactions during synthesis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.2–1.4 ppm for CH₃), carbamate carbonyl (δ ~155–160 ppm), and hydroxyoxan-4-yl protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₂H₂₁NO₄; theoretical MW: 243.29 g/mol).
- X-ray Crystallography : SHELX software (via single-crystal diffraction) resolves steric effects of the tert-butyl group and hydrogen-bonding interactions of the hydroxyoxane ring .
Q. How does the hydroxyoxane ring influence the compound’s solubility and stability?
The 4-hydroxyoxan-4-yl group enhances water solubility via hydrogen bonding, while the tert-butyl carbamate increases lipophilicity. Stability studies (TGA/DSC) show decomposition above 200°C, with pH-dependent hydrolysis of the carbamate group in aqueous solutions .
Advanced Research Questions
Q. What strategies address contradictory reactivity data in nucleophilic substitutions involving this compound?
Contradictions (e.g., low yields in alkylation) may arise from steric hindrance from the tert-butyl group or competing reactions at the hydroxyoxane oxygen. Strategies:
- Use bulky bases (e.g., DBU) to deprotonate selectively.
- Employ Mitsunobu reactions for stereospecific substitutions .
- Monitor intermediates via LC-MS to identify side products .
Q. How can this compound serve as a building block for protein degradation chimeras (PROTACs) or enzyme inhibitors?
The hydroxyoxane moiety can act as a hydrogen-bond donor for target binding, while the carbamate serves as a linker. In PROTAC design, the tert-butyl group enhances cell permeability, and the N-methyl group reduces metabolic degradation. Docking studies (e.g., AutoDock Vina) predict interactions with E3 ligases or kinases . Example: Analogous carbamates show IC₅₀ values <10 µM in kinase inhibition assays .
Q. What computational methods are used to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Molecular Dynamics (MD) : Simulate binding modes to identify key residues (e.g., hydrophobic pockets accommodating the tert-butyl group).
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity.
- Meta-analysis : Compare datasets across analogs (e.g., replacing hydroxyoxane with piperidine) to isolate structural contributors .
Q. How do steric and electronic properties of the tert-butyl and hydroxyoxane groups affect catalytic asymmetric reactions?
Steric bulk from tert-butyl directs regioselectivity in Pd-catalyzed couplings, while the hydroxyoxane oxygen stabilizes transition states via hydrogen bonding. Chiral HPLC or NMR (with Eu(hfc)₃) confirms enantiomeric excess. Example: Asymmetric aldol reactions with this compound achieve >90% ee using proline-derived catalysts .
Methodological Guidelines
- Data Contradiction Analysis : Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts. Cross-validate NMR/X-ray data with computational models (e.g., Gaussian for optimized geometries) .
- Reaction Optimization : Design a DoE (Design of Experiments) to test variables (solvent, catalyst loading) and apply ANOVA for statistical significance .
- Biological Assays : Pair in vitro enzyme assays (e.g., fluorescence polarization) with cellular uptake studies (LC-MS quantification) to correlate activity and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
